molecular formula C10H15N5NaO11P2 B12359126 CID 156592067

CID 156592067

Cat. No.: B12359126
M. Wt: 466.19 g/mol
InChI Key: MPMAOUZABBADJX-XXSBUZCCSA-N
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Description

CID 156592067 is a chemical compound registered in the PubChem database. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H15N5NaO11P2

Molecular Weight

466.19 g/mol

InChI

InChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-6,9,16-17H,1H2,(H,22,23)(H2,11,14,18)(H2,19,20,21);/t3-,4?,5-,6-,9-;/m1./s1

InChI Key

MPMAOUZABBADJX-XXSBUZCCSA-N

Isomeric SMILES

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O.[Na]

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O.[Na]

Origin of Product

United States

Preparation Methods

The preparation of CID 156592067 involves specific synthetic routes and reaction conditions. The industrial production methods typically include the following steps:

Chemical Reactions Analysis

CID 156592067 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 156592067 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 156592067 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

CID 156592067 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Each of these compounds has unique properties and applications, making this compound distinct in its own right.

Q & A

Basic Research Questions

Q. How can I formulate a rigorous research question for studying CID 156592067?

  • Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define scope and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality . Avoid vague terms; instead, focus on measurable outcomes (e.g., "How does this compound inhibit Enzyme X compared to analog Y?"). Test the question with peers for clarity and relevance .

Q. What strategies ensure reproducibility in experimental design for this compound?

  • Methodology :

  • Document protocols in detail, including reagent sources (e.g., suppliers, purity levels) and equipment calibration .
  • Use standardized controls (positive/negative) and validate methods with published procedures .
  • Provide raw data and supplementary materials (e.g., NMR spectra, chromatograms) for peer verification .

Q. How should I conduct a systematic literature review on this compound?

  • Methodology :

  • Use academic databases (PubMed, SciFinder, Reaxys) and filter by relevance, publication date, and impact factor .
  • Map gaps in knowledge (e.g., "No studies compare this compound’s binding affinity across isoforms") .
  • Organize findings thematically (e.g., synthesis routes, biological activity) using citation management tools .

Advanced Research Questions

Q. How can I resolve contradictions in data related to this compound’s mechanism of action?

  • Methodology :

  • Triangulate data : Cross-validate results using multiple techniques (e.g., crystallography, molecular dynamics simulations) .
  • Re-examine experimental variables (e.g., pH, temperature) that may affect outcomes .
  • Compare findings with prior studies to identify contextual discrepancies (e.g., cell line specificity) .

Q. What approaches optimize this compound’s experimental protocols for high-throughput screening?

  • Methodology :

  • Use factorial design to test parameter combinations (e.g., concentration, incubation time) .
  • Implement automation for consistency (e.g., robotic pipetting) and reduce human error .
  • Validate scalability with pilot studies and statistical power analysis .

Q. How do I integrate interdisciplinary methods (e.g., computational modeling) into this compound research?

  • Methodology :

  • Collaborate with domain experts (e.g., computational chemists) to align models with experimental data .
  • Validate in silico predictions (e.g., docking scores) with in vitro assays .
  • Use shared data repositories (e.g., Zenodo) for transparent model sharing .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s dose-response curves?

  • Methodology :

  • Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism .
  • Report confidence intervals and p-values to quantify uncertainty .
  • Account for outliers with robust statistical tests (e.g., Grubbs’ test) .

Q. How can I ensure ethical compliance when publishing data on this compound?

  • Methodology :

  • Declare conflicts of interest and funding sources in the manuscript .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Obtain permissions for reproducing copyrighted figures or protocols .

Tables for Methodological Reference

Framework Application to this compound Research Key Components Source
PICO Defining mechanistic studiesPopulation (e.g., enzyme isoforms), Intervention (this compound), Comparison (analogs), Outcome (IC₅₀)
FINER Evaluating feasibility of synthesis pathwaysFeasible lab resources, Novelty in approach, Relevance to drug discovery
Factorial Design Optimizing reaction conditionsVariables (temperature, pH), Interactions, Response surface analysis

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